N-(2,6-Dimethylphenyl)azetidine
Description
N-(2,6-Dimethylphenyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 2,6-dimethylphenyl group. Its structure combines aromatic and aliphatic components, with the azetidine ring introducing significant ring strain due to its small size.
Properties
CAS No. |
19199-06-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
MHXYJRDWCLHKMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
Other CAS No. |
19199-06-5 |
Synonyms |
N-(2,6-Dimethylphenyl)azetidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine and Pyrrolidine Derivatives
Compounds like (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (levobupivacaine impurity B) and N-(2,6-dimethylphenyl)pyrrolidine () share the 2,6-dimethylphenyl moiety but differ in their heterocyclic rings. Key distinctions include:
- Ring Size and Strain : Azetidine (4-membered) has higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), affecting conformational flexibility and reactivity.
- Electronic Properties: Photoelectron spectra of N-(2,6-xylyl)pyrrolidine and N-phenylazetidine show similar ionization potentials (IPs), suggesting comparable electron distribution in the aromatic system. However, azetidine derivatives exhibit broader spectral bands due to rotational flexibility around the phenyl-nitrogen bond .
- Pharmaceutical Relevance : Piperidine derivatives like ropivacaine and bupivacaine are widely used as local anesthetics. Their azetidine analogs may exhibit altered pharmacokinetics due to differences in lipophilicity and metabolic stability .
Table 1: Comparison of Heterocyclic Derivatives
*Calculated based on molecular formulas from and .
Agrochemical Derivatives
N-(2,6-Dimethylphenyl) groups are prevalent in pesticides such as metalaxyl and benalaxyl (). These compounds differ from this compound in their functional groups:
- Metalaxyl : Contains a methoxyacetyl-alanine side chain, enabling fungicidal activity by targeting RNA polymerase in oomycetes .
- Benalaxyl : Features a phenylacetyl group, enhancing soil persistence .
- Key Contrast : Unlike these agrochemicals, this compound lacks a labile ester or amide bond, suggesting lower environmental mobility and different biological targets.
Table 2: Agrochemical vs. Pharmaceutical Derivatives
| Compound | Functional Group | Application |
|---|---|---|
| Metalaxyl | Methoxyacetyl-alanine | Fungicide |
| Benalaxyl | Phenylacetyl-alanine | Fungicide |
| This compound | Azetidine ring | Potential pharmaceutical intermediate |
Chloroacetamide and Aminoacetamide Derivatives
- N-(2,6-Dimethylphenyl)chloroacetamide (): Used in herbicide synthesis (e.g., metazachlor). The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions absent in azetidine derivatives .
- 2-Amino-N-(2,6-dimethylphenyl)acetamide (glycinexylidide, ): A metabolite of lidocaine with an aminoethyl side chain. Its polarity contrasts with the lipophilic azetidine ring, influencing solubility and tissue penetration .
Key Research Findings
- Conformational Flexibility : Azetidine derivatives exhibit multiple conformations due to rotation around the aryl-N bond, as seen in photoelectron spectra .
- Biological Activity : Piperidine and morpholine analogs (e.g., morlincain) show local anesthetic and antiarrhythmic effects, implying that azetidine derivatives could be explored for similar applications .
- Impurity Profiles : N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a regulated impurity in anesthetics, highlighting the need for stringent purification in azetidine-based drug development .
Preparation Methods
Reaction Mechanism and Conditions
-
Cyclization :
-
Reactants : α-Substituted-2,6-dimethylphenylmethylamine and 1,3-dihalopropane (e.g., 1,3-dibromopropane).
-
Base : Non-nucleophilic bases like potassium carbonate (2.0–2.5 equiv).
-
Solvent : Polar aprotic solvents (e.g., butanol) with water (1–15 moles per mole of base).
-
Temperature : 85–150°C (optimal: 95–105°C).
-
Product : N-(2,6-Dimethylphenylmethyl)azetidine intermediate.
-
-
Hydrogenolysis :
-
Catalyst : Palladium on charcoal (Pd/C) or palladium hydroxide.
-
Conditions : Hydrogen pressure (40–80 psi), 40–80°C in methanol/HCl.
-
Product : Azetidine hydrochloride salt (80–95% purity).
-
-
Neutralization :
Advantages : Scalable, high purity.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Hydrogenolysis of N-Benzylazetidine Intermediates
This method leverages benzyl-protected precursors for selective deprotection (Figure 2).
Key Steps:
-
Starting Material : N-Benzyl-2,6-dimethylphenylazetidine.
-
Catalyst : Palladium hydroxide on carbon (20 wt%).
-
Conditions : Hydrogen pressure (40–80 psi), 60°C in methanol.
Table 1 : Optimization of Hydrogenolysis Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 40–80°C | 60°C |
| H₂ Pressure | 20–150 psi | 40–80 psi |
| Catalyst Loading | 10–30 wt% | 20 wt% |
Aza Paternò-Büchi Reaction
Photochemical [2+2] cycloaddition between imines and alkenes enables direct azetidine formation under mild conditions (Figure 3).
Reaction Design:
-
Imine Precursor : 2,6-Dimethylphenyl aldimine.
-
Alkene : Electron-deficient alkenes (e.g., methyl acrylate).
-
Light Source : Visible light (450 nm).
-
Solvent : Acetonitrile or THF.
Advantages : No prefunctionalization required, excellent functional group tolerance.
Enantioselective α-Chlorination and Reductive Amination
Organocatalytic α-chlorination of aldehydes followed by reductive amination provides chiral azetidines (Figure 4).
Procedure:
-
α-Chlorination :
-
Catalyst : Jørgensen-Hayashi catalyst (10 mol%).
-
Chlorine Source : N-Chlorosuccinimide (NCS).
-
Yield : 88–94% enantiomeric excess (ee).
-
-
Reductive Amination :
Superbase-Induced Ring Closure
Lithium-based superbases promote epoxide-to-azetidine conversion (Figure 5).
Protocol:
-
Epoxide Precursor : 2-(2,6-Dimethylphenyl)oxirane.
-
Base : Lithium hexamethyldisilazide (LiHMDS, 2.4 equiv) at −78°C.
-
Solvent : Tetrahydrofuran (THF).
Table 2 : Comparison of Superbases in Azetidine Synthesis
| Superbase | Temperature (°C) | Yield (%) |
|---|---|---|
| LiHMDS | −78 | 86 |
| LDA | −78 | 72 |
Strain-Release Functionalization
Functionalization of strained bicyclic azetidines offers rapid access to derivatives (Figure 6).
Methodology:
-
Starting Material : Bicyclo[3.1.1]azetidine.
-
Reagents : Grignard reagents or nucleophiles (e.g., organozinc).
-
Conditions : Room temperature, THF.
Comparative Analysis of Methods
Table 3 : Synthesis Methods for N-(2,6-Dimethylphenyl)azetidine
| Method | Key Steps | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization/Hydrogenolysis | 3-step, Pd/C | High-pressure H₂ | 83 | Industrial |
| Aza Paternò-Büchi | Photochemical, [2+2] | Visible light | 86 | Lab-scale |
| Superbase-Induced | Epoxide ring closure | −78°C, LiHMDS | 86 | Pilot-scale |
| Strain-Release | Bicyclic intermediate | RT, Grignard reagents | 75 | Research |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,6-Dimethylphenyl)azetidine, and how can reaction parameters be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(2,6-dimethylphenyl)chloroacetamide are prepared by reacting chloroacetamide derivatives with amines in toluene under controlled conditions . Optimization involves adjusting solvent polarity (e.g., toluene vs. ethanol), temperature (ice-water baths for exothermic reactions), and stoichiometric ratios of reagents. Design of Experiments (DOE) frameworks can systematically evaluate variables like catalyst loading (e.g., triethylamine) and reaction time to maximize yield.
Q. How is X-ray crystallography with SHELX software utilized to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are collected and processed using SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data Integration : SHELX handles intensity data to generate hkl files.
- Structure Solution : Patterson or direct methods (SHELXD) for phase determination.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy . Visualization tools like ORTEP-3 (with GUI) aid in interpreting anisotropic displacement parameters and validating bond geometries .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, protocols for structurally similar acetamides include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols.
- Waste Disposal : Segregate chemical waste and consult hazardous material guidelines for neutralization or incineration .
Advanced Research Questions
Q. How can HPLC-MS be applied to identify and quantify trace impurities in this compound samples?
- Methodological Answer :
- Column Selection : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate polar and nonpolar impurities.
- Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode detects impurities at ppm levels. For example, related impurities like 2,6-dimethylaniline (a common by-product) can be identified via m/z 121.0895 (C₈H₁₁N⁺) .
- Quantitation : External calibration curves using synthesized impurity standards validate accuracy.
Q. What computational strategies predict the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Quantum Mechanics : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in solvents like DMSO or water.
- QSAR Models : Correlate substituent effects (e.g., methyl groups on the phenyl ring) with logP, solubility, and bioavailability using software like MOE or Schrödinger .
Q. How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled precursors to confirm peak assignments in NMR.
- Tandem MS : Collision-induced dissociation (CID) fragments ions to validate proposed structures. For example, a molecular ion at m/z 204 (C₁₂H₁₆N₂O⁺) should fragment into m/z 160 (loss of CO) and m/z 133 (loss of CH₃CN) .
- Cross-Validation : Compare experimental data with predicted spectra from tools like ACD/Labs or ChemDraw.
Q. What experimental strategies minimize racemization in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINAP-metal complexes) to enforce stereochemical control during synthesis.
- Low-Temperature Reactions : Conduct reactions below –20°C to suppress epimerization.
- Kinetic Resolution : Optimize reaction rates to favor the desired enantiomer, monitored via chiral HPLC (e.g., Chiralpak IC column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
